4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring, followed by acylation to introduce the acetyl group . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific application and target organism .
Comparison with Similar Compounds
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives, such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds have shown similar antibacterial activity but may differ in their specific molecular targets and potency.
Benzothiazole-linked acetamides: These derivatives have been studied for their anticancer and anti-inflammatory activities.
Indole-benzothiazole hybrids: These compounds combine the benzothiazole ring with an indole moiety and have shown diverse biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-9-11-16(12-10-15)21(26)23-18-6-4-5-17(13-18)22-24-19-7-2-3-8-20(19)27-22/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXGEZZILGRLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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